![molecular formula C12H18ClNO2 B1456318 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 51535-05-8](/img/structure/B1456318.png)
3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 17741-15-0 . It has gained attention in various fields of research and industry for its potential applications.
Molecular Structure Analysis
The molecular structure of “3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” can be represented by the linear formula: C11H16ClNO2 . The Inchi Code for this compound is 1S/C11H15NO2.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” is 229.71 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrrolidine alkaloids, including “3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride”, have been shown to possess antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process.
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease.
Antibacterial and Antifungal Activity
Pyrrolidine alkaloids have demonstrated antibacterial and antifungal activities . This suggests that they could be used to develop new antimicrobial drugs, which are needed to combat resistant strains of bacteria and fungi.
Anticancer Activity
Some pyrrolidine alkaloids have shown anticancer activity . For example, spiro[pyrrolidine-3,3’-oxindole] has been found to cause apoptotic cell death in MCF-7 breast cancer cells . This indicates that “3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” and similar compounds could potentially be used in cancer therapy.
Anti-hyperglycemic Activity
Pyrrolidine alkaloids have been found to have anti-hyperglycemic activity . This means they could potentially be used in the treatment of diabetes, a condition characterized by high blood sugar levels.
Neuropharmacological Activities
Pyrrolidine alkaloids have shown promise in neuropharmacology . For instance, they have been found to have anticonvulsant and antinociceptive activities , suggesting potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-9-10-6-7-13-8-10;/h2-5,10,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGKEFNRFVMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



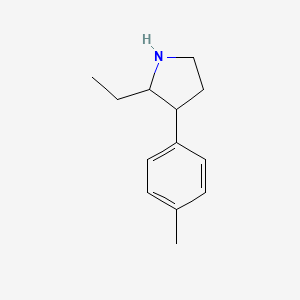
![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)
![4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456238.png)
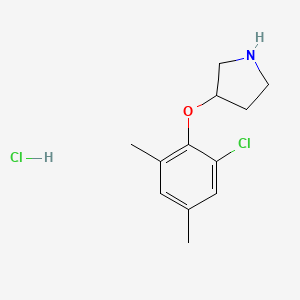
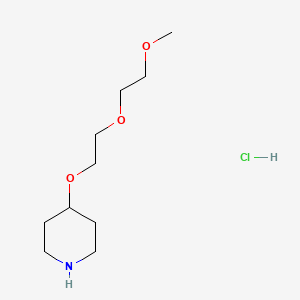
![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1456242.png)
![Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456245.png)

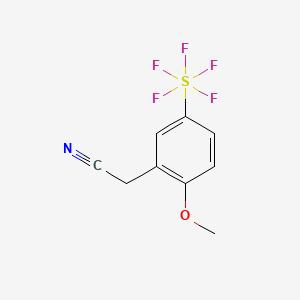

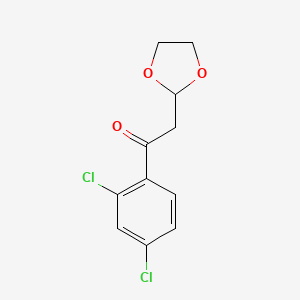

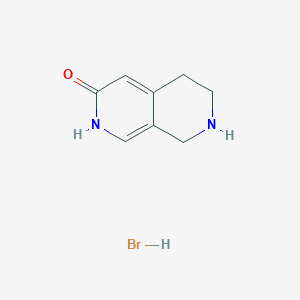
![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)